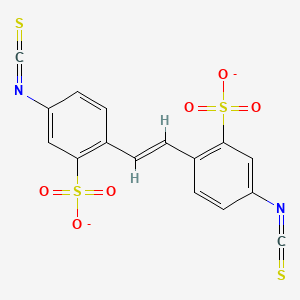

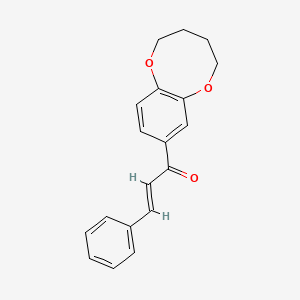

4,4'-Diisothiocyanostilbene-2,2'-disulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

An inhibitor of anion conductance including band 3-mediated anion transport.

Wissenschaftliche Forschungsanwendungen

Ion-Exchange Inhibition and Environmental Sensitivity

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is recognized for its role as an ion-exchange inhibitor, particularly in cardiac functions, where it indirectly affects radio- and chemo-resistance. Research employing both computational and experimental approaches has revealed that DIDS and its derivatives are highly sensitive to environmental changes, exhibiting significant shifts in optical properties within a short timeframe. This sensitivity is consistent across various acidic and basic environments, as confirmed by pKa computations and protonation analysis. The research also highlighted the behavior of DIDS as a proton sponge when singly protonated, along with its optical properties being consistent in different solvents, such as water and DMSO (Jaunet-Lahary et al., 2016).

Photostability and Photodegradation

The photostability of DIDS derivatives, particularly in the context of fluorescent whitening agents like 4,4′-diaminostilbene-2,2′-disulfonate (DSD), has been a subject of study. Investigations under various irradiation conditions have shown distinct behaviors based on pH levels, with significant findings on photoisomerization processes leading to photostationary states rich in non-emitting cis-isomers at certain pH levels. Prolonged irradiation has been observed to result in the total disappearance of certain forms, with the nature of photoproducts being wavelength-dependent (Wong-Wah-Chung et al., 2001).

Protective Effects in Biological Systems

DIDS has demonstrated protective effects against various types of cellular and tissue injury. For example, its efficacy in mitigating ethanol-induced gastric mucosal damage in rats has been attributed to its anti-inflammatory and antioxidative properties, as well as its ability to modulate the COX-2/PGE2 pathway (Zhao et al., 2009). Similarly, DIDS has been shown to protect cardiac function during ischemia/reperfusion injury by reducing arrhythmias, inhibiting the release of damage markers like LDH and CK, and improving hemodynamic parameters (Wang Xiao-ming, 2009).

Applications in Material Science and Environmental Engineering

DIDS derivatives have also found applications in material science, such as in the synthesis of fluorescent brighteners for textiles. The synthesis of symmetrically substituted 4,4´-Bis-(1,3,5-Triazinylamino)Stilbene-2,2- Disulfonate derivatives and their application as whitening agents demonstrate the versatility of DIDS-related compounds in enhancing the brightness and fastness properties of cotton fibers (Hussain et al., 2010). Additionally, the environmental impact of DIDS manufacturing processes and the treatment of related wastewater highlight the importance of developing sustainable practices in the chemical industry, underscoring the environmental considerations associated with the use of these compounds (Guoliang, 2005).

Eigenschaften

Molekularformel |

C16H8N2O6S4-2 |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/p-2/b2-1+ |

InChI-Schlüssel |

YSCNMFDFYJUPEF-OWOJBTEDSA-L |

Isomerische SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-] |

SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-] |

Kanonische SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-] |

Synonyme |

4,4'-Diisothiocyano-2,2'-Stilbene Disulfonic Acid 4,4'-Diisothiocyanostilbene-2,2'-Disulfonic Acid DIDS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

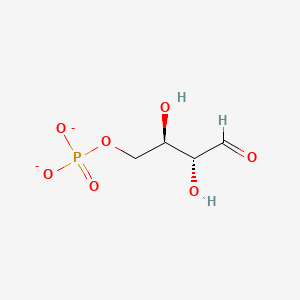

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)

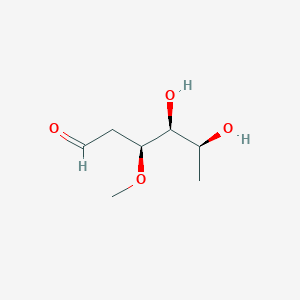

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)

![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)